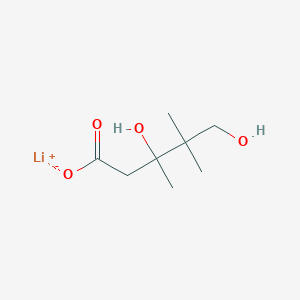

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of lithium compounds can involve the use of lithium powder and various organic syntheses. For instance, the synthesis of 1,7-dioxaspiro[4.5]decanes from a new synthon involves the reaction with lithium powder in the presence of a carbonyl compound in THF, followed by hydrolysis and further chemical transformations . This indicates that lithium plays a crucial role in the formation of complex organic structures.

Molecular Structure Analysis

The molecular structure of lithium compounds can vary significantly depending on the ligands and solvents involved. For example, (tributylstannyl)lithium and (trimethylstannyl)lithium exhibit monomeric structures in ether and THF solutions, with coordination between Sn and Li . The addition of HMPA can lead to the formation of unusual dimeric structures, demonstrating the flexibility of lithium in forming various coordination complexes .

Chemical Reactions Analysis

Lithium compounds can undergo a range of chemical reactions. The lithium salt of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole reacts with tosyl chloride to produce a C-chlorinated pyrazoline, showcasing the reactivity of lithium salts in substitution reactions . This highlights the potential for lithium compounds to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium compounds are influenced by their molecular structures and the solvents used. For example, the lithium salt of 2,3,3-trimethylindolenide shows different degrees of aggregation and varying quadrupole splitting constants depending on the solvent, which affects its reactivity and properties . Similarly, the zigzag chain structure of a vanadium complex linked by lithium ions in the solid state suggests that lithium can influence the solid-state structure of metal complexes .

Wissenschaftliche Forschungsanwendungen

Circadian Rhythm Regulation

Lithium is a potent inhibitor of glycogen synthase kinase 3 (GSK3), playing a critical role in regulating circadian rhythm. Research has shown that lithium treatment leads to the proteasomal degradation of Rev-erbα, a negative component of the circadian clock, thereby activating clock gene Bmal1 and potentially influencing circadian rhythm regulation (Yin et al., 2006).

Neuroprotection and Aging

Lithium's neuroprotective properties have been highlighted in studies involving the nematode Caenorhabditis elegans, where exposure to lithium at clinically relevant concentrations increased survival during normal aging. This suggests a novel mechanism involving altered expression of genes encoding nucleosome-associated functions, potentially applicable in aging research and therapy (McColl et al., 2008).

Alzheimer's Disease and Tau Phosphorylation

Research indicates that lithium reduces tau phosphorylation by inhibiting glycogen synthase kinase-3 (GSK-3), enhancing the binding of tau to microtubules and promoting microtubule assembly. This mechanism provides insights into the potential application of lithium in developing interventions for Alzheimer's disease (Hong et al., 1997).

Hematology

In the field of hematology, lithium has been investigated for its effects on neutrophilia and increased circulating CD34+ cells of marrow origin. Although definitive uses in hematology have not yet emerged, the evidence suggests potential therapeutic uses of lithium in neutropenia and bone marrow transplantation (Focosi et al., 2008).

Neurodegenerative Disorders

Lithium is regarded as a neuroprotective agent with potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Parkinson's disease. Its neuroprotective effects are attributed to modulation of neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function (Forlenza et al., 2014).

Wirkmechanismus

While the specific mechanism of action for Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is not available, lithium salts in general are known to be mood stabilizers . They are used in the treatment of bipolar disorder, as they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4.Li/c1-7(2,5-9)8(3,12)4-6(10)11;/h9,12H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPAFKSCIOIXPC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(CO)C(C)(CC(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)